Acetylcholine-d9 Chloride

描述

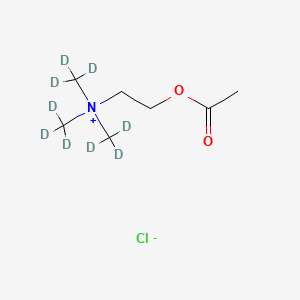

Acetylcholine-d9 Chloride is a deuterium-labeled analog of Acetylcholine Chloride, a neurotransmitter that plays a crucial role in the cholinergic system. This compound is used primarily in scientific research to study the metabolic pathways and biological functions of acetylcholine. The deuterium labeling allows for precise tracking and quantification in various biochemical assays .

准备方法

Synthetic Routes and Reaction Conditions

Acetylcholine-d9 Chloride is synthesized through a chemical process where deuterium atoms replace the hydrogen atoms in Acetylcholine Chloride. One common method involves reacting deuterated choline with acetyl chloride under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets research-grade standards .

化学反应分析

Types of Reactions

Acetylcholine-d9 Chloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to study the stability and degradation pathways of the compound.

Reduction: Although less common, reduction reactions can be employed to investigate the reactivity of the deuterium-labeled compound.

Substitution: This is a primary reaction type for this compound, where the deuterium atoms can be replaced under specific conditions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Various halides or nucleophiles under controlled pH and temperature conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated acetyl derivatives, while substitution reactions can produce a range of deuterium-labeled analogs .

科学研究应用

Pharmacological Research

Antihypertensive Effects

Recent studies have demonstrated that acetylcholine-d9 chloride can be administered orally to exert antihypertensive effects. In a study involving spontaneously hypertensive rats (SHRs), it was found that repeated oral administration of this compound significantly lowered blood pressure over a 30-day period. The mechanism was linked to the stimulation of vagal nerve pathways and the modulation of sympathetic nervous system activity, which was assessed through measurements of renal sympathetic nerve activity (RSNA) and plasma levels of angiotensin II .

Table 1: Summary of Antihypertensive Effects of this compound

| Parameter | Control Group (Water) | ACh-d9 Group (10^-6 mol/kg) |

|---|---|---|

| Systolic Blood Pressure (SBP) | Increased | Significantly decreased |

| Diastolic Blood Pressure (DBP) | Increased | Significantly decreased |

| RSNA | Similar | Significantly suppressed |

| Plasma Angiotensin II Levels | Elevated | Significantly reduced |

Metabolic Studies

Choline Supplement Metabolism

this compound has been utilized to study the metabolism of choline supplements in humans. A recent analysis highlighted the absorption dynamics and metabolic fate of deuterium-labeled choline supplements, including this compound. The study revealed that administration of this compound resulted in significant increases in plasma levels of d9-choline, indicating its role as a precursor in metabolic pathways .

Table 2: Metabolic Dynamics of this compound

| Time Post-Administration (h) | d9-Choline Concentration (µmol/L) |

|---|---|

| 0.25 | 5.2 |

| 1 | 8.7 |

| 3 | 12.4 |

| 6 | 10.1 |

| 9 | 7.3 |

Neuromodulation Studies

Role in Cholinergic Signaling

this compound serves as a crucial tool in studies investigating cholinergic signaling pathways. Research has shown that acetylcholine modulates neuronal excitability and synaptic transmission, influencing various cognitive functions and behaviors . The use of stable isotope-labeled compounds like this compound allows for precise tracking of cholinergic activity in vivo.

Therapeutic Targeting in Parasitology

Schistosomiasis Treatment Research

In the realm of parasitology, this compound has been identified as a potential therapeutic target against schistosomiasis by modulating the motor functions of schistosome larvae through cholinergic pathways . This opens avenues for developing new treatments that exploit the unique properties of cholinergic receptors present in parasites but absent in humans.

Case Studies and Experimental Findings

Several experimental studies have utilized this compound to elucidate its pharmacological effects and metabolic pathways:

- Case Study on Antihypertensive Mechanism : A study conducted on SHRs demonstrated that oral administration led to a significant reduction in both systolic and diastolic blood pressure, attributed to vagal stimulation .

- Metabolic Pathway Analysis : Another study analyzed the kinetics of deuterium-labeled choline supplements, revealing that this compound provided insights into the dynamics of choline metabolism and its implications for dietary supplementation strategies .

作用机制

Acetylcholine-d9 Chloride exerts its effects by mimicking the action of natural acetylcholine. It binds to nicotinic and muscarinic acetylcholine receptors, modulating the activity of dopaminergic neurons and influencing various physiological processes. The deuterium labeling allows for detailed studies of its interaction with these receptors and the resulting biochemical pathways .

相似化合物的比较

Similar Compounds

Acetylcholine Chloride: The non-deuterated form, widely studied for its role in neurotransmission.

Choline Chloride: A precursor in the synthesis of acetylcholine, used in various biochemical studies.

Deuterated Choline Chloride: Similar to Acetylcholine-d9 Chloride, used as a tracer in metabolic studies

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in research settings where accurate quantification and detailed pathway analysis are required .

生物活性

Acetylcholine-d9 Chloride (ACh-d9) is a deuterated derivative of acetylcholine, a critical neurotransmitter in both the central and peripheral nervous systems. The incorporation of deuterium atoms into its molecular structure allows for enhanced tracking and quantification in biological studies, making it an invaluable tool in pharmacological research. This article focuses on the biological activity of ACh-d9, highlighting its mechanisms of action, physiological effects, and applications in research.

- Chemical Formula : C₇H₁₆ClNO₂

- Molecular Weight : 190.72 g/mol

- CAS Number : 344298-95-9

- Appearance : White to off-white solid powder

- Melting Point : 149-152ºC

This compound mimics the action of acetylcholine by binding to nicotinic and muscarinic receptors, leading to various physiological responses:

- Neuromuscular Transmission : Facilitates muscle contraction through activation of nicotinic receptors.

- Autonomic Nervous System Regulation : Modulates heart rate and glandular secretions via muscarinic receptors.

- Enzymatic Reactions : Interacts with acetylcholinesterase, which hydrolyzes acetylcholine into choline and acetic acid, thus terminating neurotransmitter action at synapses.

Biological Activities

ACh-d9 exhibits biological activities similar to those of acetylcholine, including:

- Neuromodulation : Alters neuronal excitability and influences synaptic transmission.

- Vascular Effects : Facilitates flow-mediated dilation by inducing calcium release in endothelial cells .

- Antihypertensive Effects : Research indicates that orally administered ACh can reduce blood pressure by suppressing sympathetic nervous activity (SNA) through M3 muscarinic receptors .

Case Studies

-

Antihypertensive Mechanism Study :

- In spontaneously hypertensive rats (SHRs), administration of ACh-d9 resulted in decreased blood pressure and sympathetic nervous activity. The study demonstrated that ACh acts on gastrointestinal M3 muscarinic receptors, enhancing vagal nerve activity and reducing SNA without significant absorption into the bloodstream .

- Neuronal Excitability Study :

Comparative Analysis

The following table summarizes the structural similarities between ACh-d9 and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetylcholine Chloride | C₇H₁₆ClNO₂ | Non-labeled version; widely studied neurotransmitter |

| Choline Chloride | C₅H₁₄ClNO | Precursor to acetylcholine; lacks acyl group |

| Choline-d9 Chloride | C₅D₉ClNO | Deuterated form; used as an internal standard |

| Acetyl-Coenzyme A | C₂₃H₃₉N₇O₁₃P | Central metabolite; involved in fatty acid metabolism |

Applications in Research

This compound is primarily used in research settings for:

- Pharmacokinetic Studies : Its deuterium labeling allows for precise tracking during metabolic studies.

- Mechanistic Studies of Neurotransmission : Investigating interactions with receptors and enzymes provides insights into cholinergic signaling pathways.

- Drug Development : Understanding how ACh-d9 interacts with various biological systems aids in designing new therapeutics targeting cholinergic pathways.

属性

IUPAC Name |

2-acetyloxyethyl-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOREOARAHOCO-WWMMTMLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661772 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344298-95-9 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344298-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。